molecular formula C22H22N2O4 B2804208 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-11-8

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Katalognummer: B2804208
CAS-Nummer: 859109-11-8
Molekulargewicht: 378.428
InChI-Schlüssel: WXPLAPMEBIXONW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((4-Benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative featuring a [1,3]dioxolo[4,5-g]chromen-6-one core substituted at the 8-position with a (4-benzylpiperazin-1-yl)methyl group. The [1,3]dioxolo[4,5-g]chromen-6-one scaffold is notable for its presence in natural products (e.g., wharangin from Spinacia oleracea) and synthetic derivatives with diverse biological activities, including cytotoxicity, monoamine oxidase (MAO) inhibition, and anti-parkinsonian effects.

Eigenschaften

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-22-10-17(18-11-20-21(27-15-26-20)12-19(18)28-22)14-24-8-6-23(7-9-24)13-16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLAPMEBIXONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the chromen-6-one core, followed by the introduction of the dioxolo group and the benzylpiperazine moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace specific substituents under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the dioxolo group and the formation of simpler products.

Wissenschaftliche Forschungsanwendungen

2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one have demonstrated effectiveness against several cancer cell lines in vitro.

2.2 Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of monoamine oxidase B (MAO-B) has been a focal point in research, suggesting that it may help alleviate symptoms associated with neurodegeneration by increasing levels of neurotransmitters like dopamine .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectionMAO-B inhibition
AntiviralPotential antiviral activity

Case Study: Neuroprotective Effects
In a study evaluating the effects of the compound on Parkinson's disease models using reserpine-induced mice, it was found to selectively inhibit MAO-B without affecting MAO-A activity. This selectivity is crucial as it suggests fewer side effects compared to non-selective MAO inhibitors .

Wirkmechanismus

The mechanism of action of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 8

The 8-position of the [1,3]dioxolo[4,5-g]chromen-6-one core is critical for modulating biological activity. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 8-Substituted Derivatives
Compound Name Substituent at Position 8 Biological Activity Source (Evidence)
8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303) Propyl MAO-B inhibition (IC₅₀ = 0.42 µM); Anti-parkinsonian effects in rodent models [5, 12]
8-(1-Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Benzofuran-2-yl Screening compound; potential kinase or receptor modulation [6, 16]
8-(7-Methoxy-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one 7-Methoxybenzofuran-2-yl High-throughput screening for drug discovery [16]
8-Methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one Methyl Cytotoxic activity against breast cancer cell lines (IC₅₀ = 12.3–18.7 µM) [3, 17]
8-((4-Benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (Target) (4-Benzylpiperazin-1-yl)methyl Hypothesized enhanced receptor binding due to piperazine moiety; no direct data [14]
Key Observations:
  • Alkyl Chains (e.g., Propyl) : The 8-propyl derivative (FCS303) exhibits potent MAO-B inhibition, suggesting that lipophilic substituents enhance enzyme interaction.
  • Methyl Group : Simpler substituents like methyl retain cytotoxicity, likely through DNA intercalation or topoisomerase inhibition.
  • Piperazine Derivatives : The target compound’s (4-benzylpiperazin-1-yl)methyl group may improve solubility and receptor affinity compared to alkyl/aryl groups, as seen in related piperazine-containing drugs.

Cytotoxic Activity of Structural Analogs

Several [1,3]dioxolo[4,5-g]chromen-6-one derivatives demonstrate cytotoxic properties. For example:

  • 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) : Exhibited IC₅₀ values of 12.3 µM (MCF-7), 15.2 µM (T47D), and 18.7 µM (MDA-MB-231), indicating moderate potency against breast cancer.
  • Natural Coumarins (e.g., Wharangin) : Isolated from spinach, these compounds highlight the natural bioactivity of the core scaffold.

The target compound’s piperazine moiety could enhance cellular uptake or target specificity compared to these analogs.

Enzymatic Inhibition Profiles

  • MAO-B Inhibition : FCS303 (8-propyl) showed selective MAO-B inhibition (IC₅₀ = 0.42 µM), outperforming selegiline (IC₅₀ = 0.98 µM) in vitro. This suggests that 8-position alkylation optimizes MAO-B interaction.
  • Hypothetical MAO-B Activity of Target Compound : The benzylpiperazine group may introduce steric or electronic effects that modulate MAO-B affinity, though experimental validation is required.

Biologische Aktivität

The compound 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromone core fused with a dioxole moiety and a benzylpiperazine substituent . The synthesis typically involves multi-step organic reactions which may include the alkylation of 6H-chromene derivatives with piperazine derivatives.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight302.35 g/mol
Key Functional GroupsDioxole, Chromone, Piperazine

Antitumor Activity

Research indicates that derivatives of benzylpiperazine, including our compound of interest, exhibit significant antitumor properties . A study on related compounds showed potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM for certain derivatives . The mechanism of action often involves cell cycle arrest and apoptosis induction.

Case Study: In Vitro Evaluation

In vitro studies demonstrated that the compound could effectively inhibit the growth of HepG2 cancer cells, showing its potential as an anticancer agent. Notably, it was found to induce G2/M phase arrest in the cell cycle and activate apoptotic pathways without significant cytotoxicity to normal cells .

Neuropharmacological Effects

The benzylpiperazine moiety is known for its influence on neurotransmitter systems. Compounds with this structure have been investigated for their potential in treating neurological disorders. Preliminary studies suggest that they may modulate serotonin and dopamine receptors, which could be beneficial in conditions like depression and anxiety.

Antimicrobial Properties

Emerging evidence suggests that this class of compounds may also possess antimicrobial activity . Specific derivatives have shown effectiveness against various bacterial strains, making them candidates for further development in antibiotic therapies .

The biological activity of 8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the normal cell cycle progression.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors may contribute to its neuropharmacological effects.
MechanismDescription
Cell Cycle ArrestInduces G2/M phase arrest
Apoptosis InductionTriggers intrinsic apoptotic pathways
Receptor InteractionModulates neurotransmitter systems

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.